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Compound of Interest

Compound Name: Methylsulfate

Cat. No.: B1228091 Get Quote

This technical guide provides an in-depth overview of the spectroscopic characterization of two

key methylsulfate compounds: dimethyl sulfate ((CH₃)₂SO₄) and the methylsulfate anion

(CH₃SO₄⁻), presented here as sodium methylsulfate. This document is intended for

researchers, scientists, and professionals in drug development who utilize these compounds

and require a core understanding of their analytical signatures in Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectroscopy.

Dimethyl Sulfate ((CH₃)₂SO₄)
Dimethyl sulfate is a powerful methylating agent widely used in organic synthesis. Its reactivity

and volatility necessitate careful handling and precise analytical characterization to monitor

reactions and ensure purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of dimethyl sulfate.

Due to the molecule's symmetry, the two methyl groups are chemically equivalent, resulting in

simple, distinct signals.

¹H NMR Spectroscopy

The proton NMR spectrum of dimethyl sulfate is characterized by a single sharp singlet,

corresponding to the six equivalent protons of the two methyl groups.

¹³C NMR Spectroscopy
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Similarly, the carbon-13 NMR spectrum displays a single resonance, corresponding to the two

equivalent methyl carbons.

Quantitative NMR Data for Dimethyl Sulfate

Parameter Solvent
¹H Chemical Shift
(δ) [ppm]

¹³C Chemical Shift
(δ) [ppm]

(CH₃)₂SO₄ CDCl₃
Not available in

searched literature

Not available in

searched literature

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of a liquid sample like dimethyl sulfate is as

follows:

Sample Preparation: In a clean, dry vial, carefully add approximately 5-10 mg of dimethyl

sulfate. Using a calibrated pipette, add 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly

into a clean 5 mm NMR tube. The final liquid height in the tube should be approximately 4-5

cm.

Capping: Securely cap the NMR tube to prevent solvent evaporation and sample

contamination.

Instrument Setup: Insert the sample into the NMR spectrometer. Standard acquisition

parameters for ¹H NMR on a 400 MHz instrument would include a 30-degree pulse angle, a

relaxation delay of 1-2 seconds, and 8-16 scans. For ¹³C NMR, a larger number of scans

(e.g., 128 or more) and a wider spectral window are typically required.

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform, phase correction, and baseline correction. Reference the spectrum by setting the

TMS peak to 0.00 ppm.
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Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups and vibrational modes of the

dimethyl sulfate molecule. Key absorptions include those from the S=O and C-H bonds.

Quantitative IR Data for Dimethyl Sulfate

The following table summarizes the major vibrational modes for dimethyl sulfate.

Vibrational Mode Frequency (cm⁻¹) Intensity

C-H Asymmetric Stretch ~3034 Medium

C-H Symmetric Stretch ~2968 Medium

CH₃ Asymmetric Bend ~1467 Medium

S=O Asymmetric Stretch ~1411 Strong

S=O Symmetric Stretch ~1194 Strong

C-O Stretch ~1006 Strong

O-S-O Bend ~744 Strong

Data sourced from matrix-isolation FT-IR studies.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

Clean the surface with a suitable solvent like isopropanol and allow it to dry completely.

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum to remove interference from atmospheric CO₂

and water vapor.

Sample Application: Place a single drop of neat dimethyl sulfate directly onto the center of

the ATR crystal.
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Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal.

Initiate the spectral scan, typically acquiring 16-32 scans over a range of 4000-400 cm⁻¹ with

a resolution of 4 cm⁻¹.

Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent to

remove all traces of the sample.

Sodium Methylsulfate (CH₃SO₄⁻Na⁺)
Sodium methylsulfate is the salt of the methylsulfate anion. It is a common metabolite or

byproduct in reactions involving dimethyl sulfate. Its ionic nature makes it soluble in polar

solvents like water.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis of sodium methylsulfate is typically performed in a polar deuterated solvent

such as deuterium oxide (D₂O).

¹H NMR Spectroscopy

The proton NMR spectrum shows a single singlet for the methyl group protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum shows a single resonance for the methyl carbon.

Quantitative NMR Data for Sodium Methylsulfate

Parameter Solvent
¹H Chemical Shift
(δ) [ppm]

¹³C Chemical Shift
(δ) [ppm]

CH₃SO₄⁻Na⁺ D₂O 3.757[2]
Not available in

searched literature

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Weigh 10-20 mg of sodium methylsulfate and dissolve it in 0.6-0.7 mL

of deuterium oxide (D₂O).
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Transfer: Filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR

tube to a height of 4-5 cm.

Capping: Cap the NMR tube.

Instrument Setup: Insert the sample into the spectrometer. For ¹H NMR in D₂O, the residual

HDO peak (around 4.79 ppm) is often used for referencing, though internal standards like

DSS or TSP can also be used.

Data Processing: Process the data as described for dimethyl sulfate.

Infrared (IR) Spectroscopy
The IR spectrum of sodium methylsulfate is dominated by strong absorptions from the

sulfonate group (SO₃).

Quantitative IR Data for Sodium Methylsulfate

Vibrational Mode Frequency (cm⁻¹) Intensity

C-H Asymmetric/Symmetric

Stretch
~2920-2850 Medium

CH₃ Asymmetric Bend ~1455 Strong

S=O Asymmetric Stretch ~1357 Strong

S=O Symmetric Stretch ~1173 Strong

C-O Stretch / S-O Stretch ~1043 Strong

Data primarily sourced from studies on methyl ester sulfonates.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

As sodium methylsulfate is a solid, it can be analyzed directly as a powder or as an aqueous

solution.

Instrument Preparation: Clean the ATR crystal and acquire a background spectrum.
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Sample Application (Powder): Place a small amount of the fine powder onto the ATR crystal.

Lower the press to ensure good contact between the solid and the crystal surface.

Sample Application (Aqueous Solution): Place a drop of a concentrated aqueous solution of

sodium methylsulfate onto the crystal. A spectrum of the liquid can be taken, or the water

can be evaporated to leave a thin film of the solid on the crystal for analysis.

Acquisition: Collect the spectrum using the parameters described previously.

Cleaning: Clean the crystal thoroughly with deionized water, followed by a solvent like

isopropanol, to remove all traces of the salt.

Visualization of a Key Reaction Pathway
Dimethyl sulfate is a classic electrophile in Sₙ2 reactions. A common application is the

Williamson ether synthesis for the methylation of phenols. The reaction proceeds via the

deprotonation of the phenol to form a nucleophilic phenoxide, which then attacks the

electrophilic methyl group of dimethyl sulfate.

Step 1: Deprotonation Step 2: Sₙ2 Attack
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(Ph-OH)

NaOH
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(CH₃)₂SO₄
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(Ph-O⁻Na⁺)

Anisole
(Ph-OCH₃)

Sodium Methylsulfate
(CH₃SO₄⁻Na⁺)

H₂O

+ H₂O

Methylation

Byproduct

Click to download full resolution via product page

Caption: Sₙ2 methylation of phenol using dimethyl sulfate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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